molecular formula C21H24N6O2S2 B2374968 7-[3-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 714290-44-5

7-[3-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2374968
CAS No.: 714290-44-5
M. Wt: 456.58
InChI Key: FAQIUCXZJMBDFK-UHFFFAOYSA-N
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Description

7-[3-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a benzothiazole moiety, a pyrrolidine ring, and a purine core

Scientific Research Applications

7-[3-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has pharmaceutical potential, for example, future research could focus on optimizing its synthesis, improving its efficacy, and testing its safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, which involves the reaction of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in the presence of a piperidine catalyst . Another method involves the use of microwave irradiation and one-pot multicomponent reactions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

7-[3-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[3-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of a benzothiazole moiety with a purine core and a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-[3-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2S2/c1-13(12-30-21-22-14-7-3-4-8-15(14)31-21)11-27-16-17(25(2)20(29)24-18(16)28)23-19(27)26-9-5-6-10-26/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,24,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQIUCXZJMBDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C)CSC4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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